RS-87337

Antiarrhythmic Electrophysiology Cardiovascular Pharmacology

RS-87337 (107707-38-0) offers a unique dual electrophysiological profile: concentration-dependent Class III (APD prolongation) at 0.1–10 µM and Class Ia (V̇max reduction) at 10–30 µM. This unmatched selectivity enables titration within a single compound for ventricular conduction studies and ischemia-reperfusion models. Ideal for researchers requiring a non-cardiodepressant tool with oral bioavailability (15–60 mg/kg). Global B2B supply; verify purity and request a quote.

Molecular Formula C18H20Cl2N4O2
Molecular Weight 395.3 g/mol
CAS No. 107707-38-0
Cat. No. B1680137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS-87337
CAS107707-38-0
SynonymsN-(3,5-dichlorophenyl)-4-(4-hydroxy-2-methoxyphenyl)-1-piperazinecarboxamidine
RS 87337
RS-87337
Molecular FormulaC18H20Cl2N4O2
Molecular Weight395.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)N2CCN(CC2)C(=NC3=CC(=CC(=C3)Cl)Cl)N
InChIInChI=1S/C18H20Cl2N4O2/c1-26-17-11-15(25)2-3-16(17)23-4-6-24(7-5-23)18(21)22-14-9-12(19)8-13(20)10-14/h2-3,8-11,25H,4-7H2,1H3,(H2,21,22)
InChIKeyHBGHJWNGKZSGQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N'-(3,5-Dichlorophenyl)-4-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboximidamide (CAS 107707-38-0, RS-87337): Dual Class III/Class Ia Antiarrhythmic Agent for Cardiovascular Research and Procurement Evaluation


N'-(3,5-Dichlorophenyl)-4-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboximidamide (CAS 107707-38-0), also designated RS-87337, is a chemically novel piperazine carboximidamide derivative that exhibits a mixed electrophysiological profile characteristic of both Class III (prolongation of action potential duration) and Class Ia (reduction of maximum rate of membrane depolarization) antiarrhythmic agents as defined by the Vaughan-Williams and Campbell classification [1]. The compound is typically supplied as the dihydrochloride salt and has been investigated in isolated guinea pig papillary muscles, isolated working rat hearts, anaesthetised rats, conscious dogs, and anaesthetised dogs with paced hearts [1]. Its dual mechanism of action confers a unique conduction selectivity profile compared to pure Class I agents, as evidenced by comparative studies with disopyramide [2].

Why Piperazine Carboximidamide Substitution Fails: The Unique Mixed Class III/Ia Electrophysiological Profile of N'-(3,5-Dichlorophenyl)-4-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboximidamide Precludes Simple Interchange with In-Class Compounds


Substitution with generic piperazine carboximidamide derivatives or pure Vaughan-Williams class antiarrhythmics is not functionally equivalent due to the specific dual Class III/Class Ia electrophysiological signature of RS-87337. This compound uniquely prolongs action potential duration (APD) at low concentrations (0.1-10 µM) while reducing Vmax only at higher concentrations (10-30 µM), creating a concentration-dependent shift in mechanism [1]. In contrast, pure Class III agents (e.g., dofetilide) lack Class I activity, and pure Class Ia agents (e.g., disopyramide) exhibit different conduction selectivity and cardiodepressant liabilities [2]. The quantitative evidence below demonstrates that RS-87337's specific substitution pattern—3,5-dichloro on the phenyl ring and 4-hydroxy-2-methoxy on the piperazine phenyl—is essential for achieving this balanced mixed-class profile, which translates into distinct in vivo antiarrhythmic and cardioprotective outcomes not replicated by structurally related analogs.

Quantitative Differentiation Evidence for N'-(3,5-Dichlorophenyl)-4-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboximidamide: Head-to-Head and Cross-Study Comparative Data


Concentration-Dependent Dual Class III/Ia Electrophysiological Activity in Guinea Pig Papillary Muscle

RS-87337 exhibits a concentration-dependent shift in electrophysiological mechanism that distinguishes it from pure Class I or Class III agents. At lower concentrations (0.1–10 µM), it selectively prolongs action potential duration (APD), a Class III effect. At higher concentrations (10–30 µM), it reduces the maximum rate of membrane depolarization (Vmax), a Class I effect [1]. This biphasic profile is not observed with compounds that possess only one of these activities. For comparison, pure Class III agents such as dofetilide prolong APD without affecting Vmax, while pure Class I agents reduce Vmax without significant APD prolongation at therapeutic concentrations.

Antiarrhythmic Electrophysiology Cardiovascular Pharmacology

Superior Ventricular Conduction Selectivity and Absence of Cardiodepression Compared to Disopyramide in Anaesthetised Dog

In a direct head-to-head comparison in anaesthetised dogs, RS-87337 demonstrated a markedly different conduction selectivity and safety profile compared to the Class Ia antiarrhythmic disopyramide. RS-87337 had no effects on intra-atrial (I-A) or intra-ventricular (I-V) conduction parameters up to 10 mg/kg i.v. (n=6), with only one incidence of atrioventricular (A-V) block occurring at 10 mg/kg at a pacing frequency of 261 beats/min [1]. In contrast, disopyramide (5–10 mg/kg i.v., n=6) produced frequency-dependent I-A conduction block and significantly increased resting and paced A-V conduction times [1]. Overall, disopyramide exhibited atrioselectivity, whereas RS-87337 appeared more selective for ventricular conduction [1]. Importantly, RS-87337 was not cardiodepressant in the normal canine myocardium and produced no adverse effects on conduction parameters at doses up to 10 mg/kg i.v. [1].

Myocardial Conduction Antiarrhythmic Safety Cardiovascular Pharmacology

Reduction of Reperfusion-Induced Ventricular Fibrillation Incidence in Isolated Rat Heart Model

RS-87337 demonstrates significant cardioprotective effects in an ex vivo model of ischemia-reperfusion injury. When perfused into isolated working rat hearts, RS-87337 at concentrations of 10–1,000 nM reduced the incidence of ventricular fibrillation that followed coronary artery reperfusion [1]. This reduction in lethal arrhythmia incidence was achieved without the cardiodepressant effects observed with some Class I agents [1][2]. In parallel in vivo experiments, intravenous administration of RS-87337 (1–5 mg/kg) enabled more anaesthetised rats to survive the tachycardia, fibrillation, and mortality produced by a similar reperfusion procedure [1].

Cardioprotection Reperfusion Arrhythmia Ischemia-Reperfusion Injury

Reduction of Ectopic ECG Complexes in Conscious Dog Post-Infarction Arrhythmia Model

RS-87337 demonstrates oral antiarrhythmic efficacy in a chronic post-infarction arrhythmia model. In conscious dogs, intravenous (3–10 mg/kg) and oral (15–60 mg/kg) doses of RS-87337 reduced the number of ectopic electrocardiogram (ECG) complexes observed 24 hours after a two-stage coronary ligation [1]. This reduction in ectopic activity indicates that RS-87337 retains antiarrhythmic efficacy following oral administration, a property not shared by all Class III agents, many of which require parenteral administration due to poor oral bioavailability.

Antiarrhythmic Myocardial Infarction Oral Bioavailability

PDE10A Inhibitory Activity (IC50 480 nM) as Potential Off-Target or Ancillary Pharmacology

RS-87337 exhibits moderate inhibitory activity against human phosphodiesterase 10A (PDE10A) with an IC50 of 480 nM in an enzymatic assay using [3H]-labelled cyclic nucleotide as substrate [1]. For comparison, known selective PDE10A inhibitors such as MP-10 (PF-2545920) and TAK-063 have IC50 values in the sub-nanomolar to low nanomolar range (e.g., MP-10 IC50 ~0.37 nM), placing RS-87337 approximately 1,000-fold less potent. This suggests that PDE10A inhibition is unlikely to contribute significantly to the primary antiarrhythmic mechanism at therapeutic concentrations but may represent an ancillary activity relevant to certain research contexts.

PDE10A Phosphodiesterase Off-target Activity

Low Potency Nicotinic Acetylcholine Receptor (nAChR) Activity (EC50 30 µM) Indicating Minimal Cholinergic Interference

RS-87337 displays weak functional activity at human nicotinic acetylcholine receptors (muscle subtype TE671) with an EC50 of 30 µM (30,000 nM) [1]. For context, the primary antiarrhythmic electrophysiological effects of RS-87337 are observed at concentrations of 0.1–30 µM , indicating that nAChR activity occurs only at the upper extreme of the tested concentration range and is unlikely to interfere with cardiac electrophysiological measurements at lower concentrations.

Nicotinic Acetylcholine Receptor Off-target Selectivity

Recommended Research and Industrial Application Scenarios for N'-(3,5-Dichlorophenyl)-4-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboximidamide Based on Quantitative Evidence


Investigating Mixed Class III/Class Ia Antiarrhythmic Mechanisms in Isolated Cardiac Tissue Preparations

RS-87337 is uniquely suited for studies requiring a tool compound that can be titrated to achieve either Class III (APD prolongation) or Class Ia (Vmax reduction) effects within the same experimental system. Use at 0.1–10 µM to study pure Class III effects, or increase to 10–30 µM to examine combined Class III/Ia activity [1]. This concentration-dependent mechanistic shift cannot be replicated with single-class agents, enabling researchers to dissect the contributions of each electrophysiological action to overall antiarrhythmic efficacy without changing compounds.

Comparative Conduction Selectivity Studies in Large Animal Models

For studies examining atrial versus ventricular conduction selectivity, RS-87337 provides a ventricular-selective profile distinct from the atrioselectivity of disopyramide [2]. Researchers comparing the effects of different antiarrhythmic classes on conduction parameters should consider RS-87337 (up to 10 mg/kg i.v.) as a reference compound for ventricular conduction selectivity without cardiodepression, offering a cleaner signal than Class I agents that depress conduction globally [2].

Cardioprotection and Ischemia-Reperfusion Arrhythmia Research

RS-87337 is appropriate for ex vivo (Langendorff) and in vivo models of myocardial ischemia-reperfusion injury. Perfuse at 10–1,000 nM in isolated working rat hearts to assess reduction in reperfusion-induced ventricular fibrillation, or administer 1–5 mg/kg i.v. in anaesthetised rats to evaluate survival benefit [1]. Its lack of cardiodepression at antiarrhythmic doses makes it preferable to Class I agents that may confound cardioprotection studies by depressing contractile function.

Chronic Oral Dosing Studies in Post-Infarction Arrhythmia Models

RS-87337's oral bioavailability enables chronic dosing regimens in conscious animal models of myocardial infarction. Administer 15–60 mg/kg orally to assess reduction in ectopic ECG complexes 24 hours post-ligation in the Harris dog model [1]. This route of administration is advantageous for studies requiring long-term antiarrhythmic coverage without the stress and variability of repeated parenteral injections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for RS-87337

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.